C6 Substituent Architecture: Direct Phenyl vs. Benzyl Linkage Defines Anti-HIV-1 Potency Tier
In the foundational SAR study by Novikov et al. (2004), the C6-benzyl derivative (compound with CH2-phenyl at C6) exhibited HIV-1 replication suppression with an EC50 of 1.3 µM in MT-4 cell-based assays, making it the most potent compound in the series. By contrast, the C6-(2,6-difluorobenzyl) derivative showed a markedly reduced EC50 of 11.2 µM [1]. The target compound (C6-phenyl, CAS 697237-65-3) lacks the benzylic methylene spacer entirely, which is predicted to alter binding pose and potency. Full quantitative data for the C6-phenyl derivative was not publicly disclosed in the abstract or accessible excerpts of the 2004 paper, but the strong dependence of potency on C6 substitution is unequivocal within this chemotype [1]. This establishes the target compound as a structurally distinct entity from the lead 6-benzyl analog, with procurement driven by the need for a direct aryl C6 attachment rather than an arylmethyl group.
| Evidence Dimension | In vitro anti-HIV-1 activity (virus replication suppression, EC50) |
|---|---|
| Target Compound Data | Quantitative EC50 not disclosed in publicly available abstract for the 6-phenyl derivative. |
| Comparator Or Baseline | 6-Benzyl analog: EC50 = 1.3 µM (MT-4 cells, HIV-1). 6-(2,6-Difluorobenzyl) analog: EC50 = 11.2 µM. |
| Quantified Difference | 8.6-fold difference between 6-benzyl and 6-(2,6-difluorobenzyl) analogs. C6-phenyl compound has a distinct structural topology (direct C-C aryl attachment vs. C-CH2-aryl). |
| Conditions | MT-4 cell-based anti-HIV-1 assay; virus replication measured in vitro. Novikov et al., Chem. Heterocycl. Compd. 2004, 40, 37–42. |
Why This Matters
The 8.6-fold potency difference solely from C6 substitution demonstrates that the target compound's 6-phenyl topology defines a unique SAR node; users requiring a direct aryl C6 attachment for target engagement or selectivity profiling cannot substitute the 6-benzyl analog.
- [1] Novikov, M.S., Ozerov, A.A., Sim, O.G., Buckheit, R.W. Synthesis and Anti-HIV-1 Activity of 2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones. Chemistry of Heterocyclic Compounds 40, 37–42 (2004). View Source
